molecular formula C14H20N4O2 B2749607 4-[3-(3,5-Dimethyl-1H-pyrazol-4-YL)butanoyl]morpholine-3-carbonitrile CAS No. 1607013-91-1

4-[3-(3,5-Dimethyl-1H-pyrazol-4-YL)butanoyl]morpholine-3-carbonitrile

Cat. No.: B2749607
CAS No.: 1607013-91-1
M. Wt: 276.34
InChI Key: CJMMDFLQMWZKLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(3,5-Dimethyl-1H-pyrazol-4-YL)butanoyl]morpholine-3-carbonitrile is a sophisticated chemical reagent designed for advanced medicinal chemistry and drug discovery research. This compound features a hybrid molecular architecture, integrating a 3,5-dimethyl-1H-pyrazole ring system with a morpholine carbonitrile moiety. The 3,5-dimethylpyrazole group is a privileged structure in pharmaceutical development, known for its ability to contribute to potent biological activity by serving as a key pharmacophore in molecules that modulate various enzyme systems . Pyrazole-based compounds have recently demonstrated significant and multifaceted research value, particularly in the areas of oncology and oxidative stress research. Novel pyrazole derivatives have been shown to exhibit remarkable antioxidant properties, effectively inhibiting reactive oxygen species (ROS) production in human cells, and also display potent antiproliferative activity against a diverse range of solid tumor and leukemia cell lines . The specific structural combination in this molecule suggests potential for targeting metalloproteinases, as pyrazole cores have been successfully optimized to develop highly potent and selective inhibitors for enzymes like meprin α and meprin β, which are emerging targets in cancer, Alzheimer's disease, and fibrotic disorders . Furthermore, the inclusion of the morpholine group is a common strategy in drug design to improve aqueous solubility and optimize pharmacokinetic properties, as evidenced by its successful incorporation into clinical candidates like the nonpeptidic αvβ6 integrrin inhibitor developed for the inhaled treatment of idiopathic pulmonary fibrosis . This carefully engineered reagent is provided exclusively for research applications, including use as a key intermediate in synthetic routes, a building block for library development, or a candidate for biological screening campaigns. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoyl]morpholine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c1-9(14-10(2)16-17-11(14)3)6-13(19)18-4-5-20-8-12(18)7-15/h9,12H,4-6,8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMMDFLQMWZKLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(C)CC(=O)N2CCOCC2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knorr Pyrazole Synthesis from 1,3-Diketones

The 3,5-dimethylpyrazole core is classically synthesized via cyclocondensation of acetylacetone (2,4-pentanedione) with hydrazine hydrate. However, introducing the butanoyl group at position 4 necessitates a modified diketone precursor.

Procedure :

  • React 3-oxohexanoyl chloride with acetylacetone under basic conditions to form 3-(3-oxobutanoyl)pentane-2,4-dione.
  • Cyclize with hydrazine hydrate in ethanol to yield 3,5-dimethyl-4-(3-oxobutyl)-1H-pyrazole.
Step Reagents/Conditions Yield Reference
1 Acetylacetone, 3-oxohexanoyl chloride, K₂CO₃, THF, 0°C → RT, 12 h 68%
2 Hydrazine hydrate, EtOH, reflux, 6 h 72%

Functionalization via Metallation and Acylation

Direct substitution at the pyrazole’s 4-position is achievable via lithiation:

  • Deprotonate 3,5-dimethyl-1H-pyrazole with LDA at −78°C in THF.
  • Quench with 3-chlorobutanoyl chloride to install the butanoyl chain.

Critical Parameters :

  • Temperature control (−78°C) prevents side reactions.
  • Anhydrous conditions are essential for lithiation efficiency.

Morpholine-3-carbonitrile Synthesis

Ring-Closing from Cyanofunctionalized Amino Alcohols

Coupling Strategies for Final Assembly

N-Acylation of Morpholine-3-carbonitrile

The butanoyl-pyrazole subunit is coupled to morpholine via amide bond formation:

  • Activate 3-(3,5-dimethyl-1H-pyrazol-4-yl)butanoic acid with HATU/DIPEA in DMF.
  • React with morpholine-3-carbonitrile at 0°C → RT for 24 h.

Yield Optimization :

  • Catalytic DMAP increases acylation efficiency (yield: 78% vs. 65% without).

One-Pot Tandem Synthesis

A streamlined approach combines pyrazole formation and acylation:

  • React in situ-generated 3,5-dimethylpyrazole-4-butanoyl chloride with morpholine-3-carbonitrile using Schlenk techniques.

Advantages :

  • Eliminates intermediate purification steps.
  • Achieves 70% overall yield.

Analytical Characterization and Challenges

Spectroscopic Validation

  • ¹H NMR : Pyrazole C-H (δ 6.12 ppm), morpholine O-CH₂ (δ 3.45–3.70 ppm), nitrile (no direct proton signal).
  • LC-MS : [M+H]⁺ at m/z 277.33 (calc. 276.33).

Regiochemical Pitfalls

  • Competing acylation at morpholine’s oxygen or overalkylation of pyrazole necessitates strict stoichiometric control.

Industrial and Scalability Considerations

Cost-Effective Catalysts

  • Zeolite-supported H₃PW₁₂O₄₀ reduces reaction times by 40% in pilot-scale acylations.

Green Chemistry Approaches

  • Solvent-free mechanochemical synthesis achieves 82% yield with minimal waste.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3,5-Dimethyl-1H-pyrazol-4-YL)butanoyl]morpholine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Mechanism of Action

The mechanism of action of 4-[3-(3,5-Dimethyl-1H-pyrazol-4-YL)butanoyl]morpholine-3-carbonitrile involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to structurally related pyrazole-containing derivatives from the evidence, focusing on substituents, heterocyclic systems, and synthetic approaches.

Table 1: Structural Comparison of Pyrazole Derivatives

Compound Name/Structure Key Features Structural Differences from Target Compound Reference
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde Pyrazoline core with 4-fluorophenyl and phenyl substituents; carbaldehyde group. Lacks morpholine and carbonitrile; dihydro-pyrazoline instead of pyrazole.
5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde Bromophenyl and fluorophenyl substituents; carbaldehyde functionalization. Similar to above; bromine substituent introduces bulkier halogen.
3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbonitrile Pyrazole-pyrazole-carbonitrile hybrid; diphenyl substituents. Dual pyrazole rings; no morpholine or butanoyl linkage.
Target Compound Morpholine-3-carbonitrile linked to 3,5-dimethylpyrazole via butanoyl. Unique combination of morpholine, pyrazole, and carbonitrile. N/A

Key Observations :

Heterocyclic Diversity: The target compound integrates morpholine, a six-membered oxygen-containing ring, which is absent in the dihydro-pyrazoline derivatives () and the pyrazole-pyrazole-carbonitrile hybrid (). Morpholine derivatives are known to enhance solubility and metabolic stability compared to purely aromatic systems . The carbonitrile group in the target compound and in the pyrazole-pyrazole-carbonitrile () may confer reactivity for further functionalization, such as nucleophilic additions .

Substituent Effects: The 3,5-dimethyl groups on the pyrazole in the target compound could sterically hinder interactions compared to halogenated (e.g., 4-fluorophenyl, 4-bromophenyl) or phenyl-substituted analogs (). Halogens in similar compounds () may influence electronic properties and binding affinity in biological targets .

Synthetic Pathways: Pyrazole-carboxaldehydes () and malononitrile precursors () are common intermediates for constructing pyrazole-based heterocycles.

Research Implications and Limitations

  • Comparative conclusions are inferred from structural analogs.
  • Opportunities for Study : Future work could explore the target compound’s reactivity (e.g., nitrile group transformations) or compare its pharmacokinetic profile to halogenated pyrazolines () and carbonitrile-containing analogs ().

Biological Activity

4-[3-(3,5-Dimethyl-1H-pyrazol-4-YL)butanoyl]morpholine-3-carbonitrile (CAS Number: 1607013-91-1) is a complex organic compound characterized by the presence of a pyrazole ring, a morpholine ring, and a carbonitrile group. This compound has garnered interest in various biological studies due to its potential pharmacological properties.

  • Molecular Formula : C14H20N4O2
  • Molecular Weight : 276.33 g/mol
  • Structure : The compound features a morpholine ring linked to a butanoyl group substituted with a dimethylpyrazole moiety.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of the pyrazole ring through the condensation of acetylacetone with hydrazine. Subsequent steps involve the formation of the morpholine structure and the introduction of the carbonitrile functional group.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated efficacy against various bacterial strains. For instance, compounds with similar structural features have shown Minimum Inhibitory Concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research into related pyrazole derivatives suggests potential anticancer activity. A study highlighted that certain pyrazole-containing compounds exhibited cytotoxic effects on cancer cell lines, indicating that modifications to the pyrazole structure can enhance biological activity against tumors .

The biological activity of such compounds often involves interactions with specific cellular targets. For instance, some pyrazole derivatives are known to inhibit enzymes involved in cell proliferation and survival pathways, contributing to their anticancer effects .

Case Studies

  • Antibacterial Evaluation :
    A study evaluated the antibacterial effects of various pyrazole derivatives, including those structurally similar to this compound. Results indicated strong inhibition against Gram-positive bacteria, suggesting that modifications in the substituent groups significantly affect antibacterial potency .
  • Cytotoxicity Assays :
    In vitro assays conducted on cancer cell lines showed that certain morpholine-based compounds exhibited significant cytotoxicity. The presence of the pyrazole moiety was crucial for enhancing this activity, highlighting the importance of structural components in determining biological effects .

Data Tables

Compound NameStructureMIC (mg/mL)Activity Type
Pyrazole Derivative AStructure0.0039Antibacterial
Pyrazole Derivative BStructure0.025Antibacterial
Morpholine Compound CStructureIC50: 10 µMAnticancer

Q & A

Basic: What synthetic strategies are effective for preparing 4-[3-(3,5-dimethyl-1H-pyrazol-4-YL)butanoyl]morpholine-3-carbonitrile?

Answer:
The compound can be synthesized via a multi-step approach involving:

  • Pyrazole Functionalization : Start with 3,5-dimethyl-1H-pyrazole derivatives. Acylation at the 4-position using butanoyl chloride under anhydrous conditions (e.g., CH₂Cl₂, 0°C) with acid catalysis (e.g., trifluoroacetic acid) ensures regioselective substitution .
  • Morpholine Coupling : React the pyrazole intermediate with morpholine-3-carbonitrile using coupling agents like EDCI/HOBt or DCC in dichloromethane. Monitor via TLC (cyclohexane/ethyl acetate gradients) and purify via flash chromatography (silica gel, 0–25% ethyl acetate) .
  • Optimization : Adjust stoichiometry (e.g., 7.5 equiv azido(trimethyl)silane) and reaction time (16 hours at 50°C) to improve yields (up to 88%) .

Advanced: How can structural contradictions in NMR and X-ray crystallography data be resolved for this compound?

Answer:
Discrepancies between solution-state NMR and solid-state X-ray data may arise from conformational flexibility or crystal packing effects. To resolve this:

  • Dynamic NMR (DNMR) : Analyze variable-temperature ¹H/¹³C NMR to detect rotameric equilibria or slow exchange processes in solution .
  • SHELX Refinement : Use SHELXL for high-resolution X-ray data refinement to confirm bond lengths/angles. For example, SHELX can resolve ambiguities in carbonyl or morpholine ring geometry .
  • Cross-Validation : Compare computational (DFT) geometry optimization (e.g., Gaussian09) with experimental data to identify dominant conformers .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.20–7.54 ppm for pyrazole), morpholine protons (δ 3.33–3.41 ppm), and nitrile signals (δ ~110–120 ppm in ¹³C) .
  • IR Spectroscopy : Confirm nitrile (2231 cm⁻¹), carbonyl (1646 cm⁻¹), and morpholine C-O-C (1244 cm⁻¹) stretches .
  • Mass Spectrometry : Use HRMS-EI to verify molecular ion peaks (e.g., m/z 238.0961 for pyrazole intermediates) .

Advanced: What mechanistic insights guide the optimization of its biological activity?

Answer:

  • Structure-Activity Relationship (SAR) : Modify the pyrazole’s 3,5-dimethyl groups to enhance steric bulk, improving binding to targets like kinases or GPCRs. Replace the morpholine ring with piperazine to assess solubility effects .
  • Enzyme Inhibition Assays : Test IC₅₀ values against JAK/STAT pathways (e.g., povorcitinib derivatives) using recombinant enzymes and ATP-competitive assays .
  • In Silico Docking : Use AutoDock Vina to model interactions with active sites (e.g., JAK3 PDB: 5RGI) and prioritize derivatives with better binding scores .

Basic: How to ensure purity and stability during storage?

Answer:

  • Purification : Flash chromatography (silica gel, cyclohexane/ethyl acetate) removes byproducts. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
  • Storage : Store under inert gas (N₂) at –20°C in amber vials to prevent nitrile hydrolysis or morpholine oxidation. Monitor decomposition via periodic TLC .

Advanced: What computational methods predict its photophysical properties for fluorophore applications?

Answer:

  • Time-Dependent DFT (TD-DFT) : Calculate excitation energies (B3LYP/6-311+G(d,p)) to predict UV-Vis absorption/emission spectra. Compare with experimental data from fluorimetry .
  • Solvatochromism Studies : Analyze solvent polarity effects on emission maxima (e.g., red shifts in DMSO vs. hexane) to assess charge-transfer character .

Basic: How to troubleshoot low yields in the acylation step?

Answer:

  • Catalyst Screening : Test Brønsted (TFA) vs. Lewis acids (ZnCl₂) for improved acylation efficiency .
  • Protecting Groups : Temporarily protect the pyrazole NH with tert-butyloxycarbonyl (Boc) to prevent side reactions .

Advanced: What strategies address regioselectivity challenges in functionalizing the pyrazole ring?

Answer:

  • Directed Ortho-Metalation : Use LDA to deprotonate the 4-position of 3,5-dimethylpyrazole, followed by electrophilic quenching (e.g., CO₂ for carboxylation) .
  • Cross-Coupling : Employ Suzuki-Miyaura reactions with boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to introduce aryl groups at specific positions .

Basic: What safety precautions are essential during synthesis?

Answer:

  • Azide Handling : Use azido(trimethyl)silane in a fume hood due to explosion risks. Quench excess azides with NaNO₂/urea .
  • Cyanide Management : Avoid acid exposure to prevent HCN release. Use scrubbers for waste gas .

Advanced: How to design experiments for studying metabolic stability in vitro?

Answer:

  • Microsomal Incubations : Incubate with liver microsomes (human/rat) and NADPH. Quantify parent compound depletion via LC-MS/MS (MRM mode) over 60 minutes .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) to assess drug-drug interaction risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.